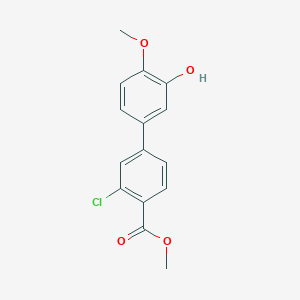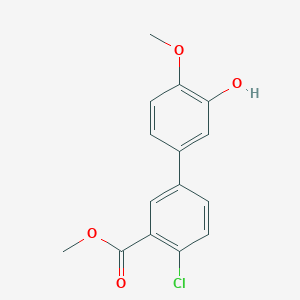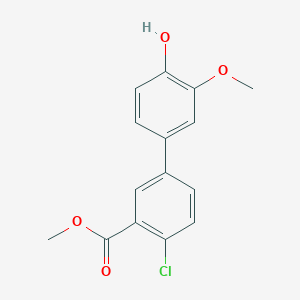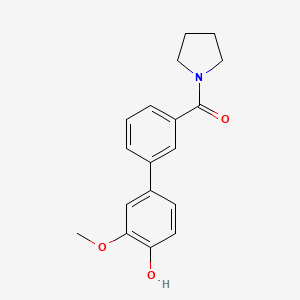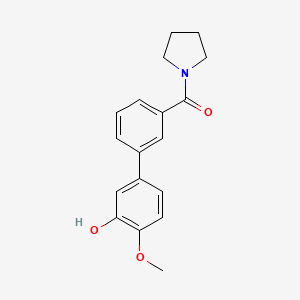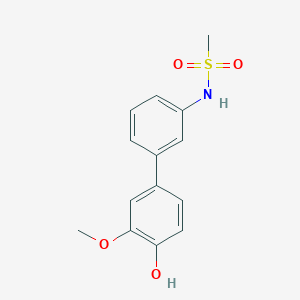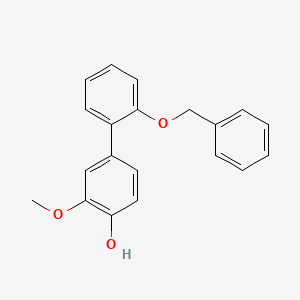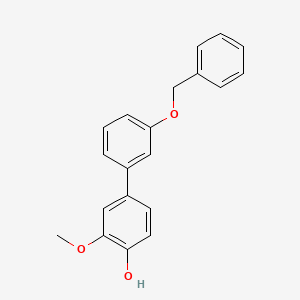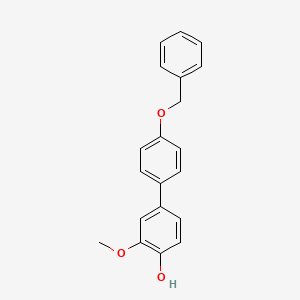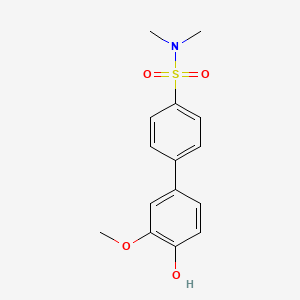
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (4-(4-N,N-DMSOP)-2-MP) is a widely used chemical compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 282.36 g/mol and a melting point of 134-136°C. 4-(4-N,N-DMSOP)-2-MP is a derivative of phenol, a type of aromatic compound. It is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Applications De Recherche Scientifique
4-(4-N,N-DMSOP)-2-MP is widely used in scientific research due to its versatility and wide range of applications. It is used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a reactant in biochemistry. It is also used as a fluorescent dye for imaging in cell biology, as a substrate for enzyme assays, and as a substrate for protein purification. Additionally, it is used in the synthesis of polymers and in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-N,N-DMSOP)-2-MP is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes. These complexes can then be used to catalyze a variety of chemical reactions. Additionally, 4-(4-N,N-DMSOP)-2-MP can form hydrogen bonds with other molecules, allowing it to act as a catalyst for the formation of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-DMSOP)-2-MP are not yet fully understood. However, it is believed that the compound may have some effects on the human body. It has been shown to bind to metal ions, which may have an effect on the body’s metabolism. Additionally, it has been shown to have an effect on the production of certain proteins, which may have an effect on the body’s immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-N,N-DMSOP)-2-MP in laboratory experiments include its low cost, high reactivity, and wide range of applications. Additionally, it is easily soluble in a variety of solvents and can be stored for long periods of time without degradation. The main limitation of 4-(4-N,N-DMSOP)-2-MP is its toxicity, which can be hazardous if not handled properly.
Orientations Futures
The future of 4-(4-N,N-DMSOP)-2-MP is promising. As scientists continue to explore its potential applications, the compound may be used in a wide range of fields, including drug design, biochemistry, and pharmaceuticals. Additionally, further research may reveal new mechanisms of action and potential uses for the compound in a variety of other fields. Finally, further research may also reveal new methods of synthesis and production of 4-(4-N,N-DMSOP)-2-MP, allowing for more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of 4-(4-N,N-DMSOP)-2-MP is typically performed via a three-step reaction sequence. The first step involves the reaction of 4-methoxyphenol and N,N-dimethylsulfamoyl chloride in an aqueous solution of sodium hydroxide. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride. The second step involves the reaction of 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and ethylene glycol in the presence of a base catalyst. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and ethylene glycol monoethyl ether. The final step involves the reaction of 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride in an aqueous solution of sodium hydroxide. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride.
Propriétés
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-7-4-11(5-8-13)12-6-9-14(17)15(10-12)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSDBRNIPADQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



